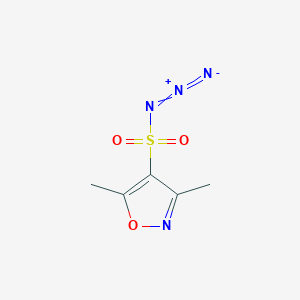

Dimethyl-1,2-oxazole-4-sulfonyl azide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-diazo-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c1-3-5(4(2)12-7-3)13(10,11)9-8-6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAWIJSJSPUJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 1,2 Oxazole 4 Sulfonyl Azide and Analogues

Strategies for Oxazole (B20620) Ring Functionalization in Sulfonyl Azide (B81097) Synthesis

The synthesis of functionalized oxazole-containing sulfonyl azides can be approached in two primary ways: by modifying the oxazole ring before the sulfonyl azide group is introduced, or by performing transformations on the complete Dimethyl-1,2-oxazole-4-sulfonyl azide scaffold.

Pre-functionalization of the 1,2-Oxazole Ring Prior to Sulfonyl Azide Formation

This strategy involves the initial synthesis of a 1,2-oxazole ring bearing the desired substituents, followed by the introduction of the sulfonyl azide moiety. The synthesis of the core 3,5-dimethyl-1,2-oxazole ring is a prime example. The two methyl groups on the 3,5-dimethylisoxazole (B1293586) molecule increase the electron density on the ring, which directs and intensifies the probability of electrophilic substitution, such as sulfochlorination, at the 4-position. researchgate.netnih.gov This pre-functionalized 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride is the direct precursor to this compound via reaction with sodium azide. nih.gov

More broadly, various synthetic methods exist for constructing functionalized 1,2-oxazole rings. nih.gov For instance, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can yield regioisomeric 1,2-oxazole-4-carboxylates. nih.gov A pre-functionalized ring system, such as a 3,5-dimethyl-1,2-oxazole-4-carboxylic acid, could theoretically be converted into the corresponding sulfonic acid and subsequently to the sulfonyl azide using the direct methods described previously (see 2.2.2). This approach allows for significant diversity in the final sulfonyl azide structure by incorporating functionality at the outset.

Post-functionalization of the this compound Scaffold

Once the this compound scaffold is assembled, further functionalization can be achieved by targeting either the azide group or other reactive sites on the molecule.

The azide moiety itself is highly reactive and can undergo a variety of chemical transformations. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a direct and practical route to forming 1-sulfonyl-1,2,3-triazoles. nih.govresearchgate.net This reaction involves treating the sulfonyl azide with a terminal alkyne in the presence of a copper(I) catalyst, providing a powerful method for conjugating the oxazole scaffold to other molecules. nih.gov The azide group can also be reduced to a primary amine using reducing agents, or it can participate in substitution reactions with other nucleophiles.

Additionally, the methyl groups on the 1,2-oxazole ring may serve as handles for functionalization. For example, studies on related 3,5-dimethylisoxazole-4-sulfonyl derivatives have shown that the methyl group at the 5-position is more active and can undergo condensation reactions with aldehydes, such as p-chlorobenzaldehyde, in the presence of a strong base. researchgate.net This demonstrates the potential for C-H functionalization of the oxazole ring even after the sulfonyl group has been installed.

Reactivity and Reaction Mechanisms of Dimethyl 1,2 Oxazole 4 Sulfonyl Azide

Uncatalyzed Reactivity Studies

The reactivity of Dimethyl-1,2-oxazole-4-sulfonyl azide (B81097) in the absence of a catalyst is primarily dictated by the inherent properties of the sulfonyl azide functional group. This includes its susceptibility to thermal decomposition and its potential, though less common, to undergo nucleophilic attack at the azide moiety. The presence of the dimethyl-1,2-oxazole ring is thought to lend a degree of thermal stability compared to simpler alkyl or aryl sulfonyl azides.

Thermally Induced Decomposition Pathways

Upon heating, sulfonyl azides, including Dimethyl-1,2-oxazole-4-sulfonyl azide, typically undergo thermal decomposition with the extrusion of dinitrogen gas (N₂) to form a highly reactive sulfonylnitrene intermediate. This process is a key pathway for the generation of this electron-deficient species, which can then participate in a variety of subsequent reactions.

The primary thermal decomposition pathway can be represented as follows:

Step 1: Dinitrogen Extrusion: The sulfonyl azide loses a molecule of nitrogen gas upon heating to form a singlet sulfonylnitrene.

Step 2: Intersystem Crossing (ISC): The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet state.

Step 3: Subsequent Reactions: The singlet and triplet nitrenes exhibit different reactivities. Singlet nitrenes typically undergo insertion reactions, while triplet nitrenes behave more like diradicals and can participate in abstraction reactions.

For this compound, the decomposition would lead to the formation of 3,5-dimethyl-1,2-oxazole-4-sulfonylnitrene. The general thermal decomposition behavior of sulfonyl azides is influenced by factors such as the solvent and the presence of other reagents. While specific studies on the thermal decomposition of this compound are not extensively documented, the expected products from its decomposition in the presence of various substrates can be inferred from the known reactivity of other sulfonylnitrenes.

Table 1: Predicted Products from Thermally Generated 3,5-dimethyl-1,2-oxazole-4-sulfonylnitrene with Various Substrates

| Substrate | Predicted Product Type |

| Alkanes | C-H insertion products (sulfonamides) |

| Alkenes | Aziridines |

| Aromatic compounds | Azepines (via ring expansion) or sulfonamides (via C-H insertion) |

Nucleophilic Additions to the Azide Moiety

While the azide group is generally considered a weak nucleophile, organic azides can undergo nucleophilic attack, particularly at the terminal nitrogen atom. For sulfonyl azides like this compound, this type of reaction is less common than cycloadditions or thermal decomposition. The strong electron-withdrawing nature of the sulfonyl group reduces the electron density on the azide, making it less susceptible to attack by many nucleophiles.

However, certain strong nucleophiles can react with the azide. The general mechanism involves the attack of the nucleophile on the terminal nitrogen, leading to a transient intermediate that can then evolve to various products, often with the loss of dinitrogen.

Due to the limited literature specifically detailing uncatalyzed nucleophilic additions to this compound, a comprehensive discussion of specific reaction pathways is not feasible. It is an area that warrants further investigation to fully elucidate the reactivity profile of this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis significantly expands the synthetic utility of sulfonyl azides, enabling a range of transformations under milder conditions than thermally induced reactions. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used click chemistry reaction for the synthesis of 1,2,3-triazoles. In the context of sulfonyl azides, this reaction provides access to N-sulfonylated triazoles, which are valuable building blocks in organic synthesis and medicinal chemistry. The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst is expected to proceed efficiently.

Regioselectivity in Triazole Formation (1,4- vs. 1,5-Disubstitution)

A hallmark of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.orgnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The regioselectivity of the CuAAC is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate that then reacts with the azide.

For the reaction of this compound with a terminal alkyne (RC≡CH), the expected outcome is the formation of the 1-(3,5-dimethyl-1,2-oxazole-4-sulfonyl)-4-substituted-1H-1,2,3-triazole.

While the 1,4-regioisomer is the overwhelmingly favored product in CuAAC, it is important to note that reaction conditions, such as the choice of ligand and solvent, can sometimes influence the regiochemical outcome, although the formation of the 1,5-isomer remains a minor pathway in most copper-catalyzed systems. nih.gov

Mechanistic Interrogations of N-Sulfonyl Ketenimine Intermediates

An interesting and synthetically useful deviation from the direct formation of stable N-sulfonyl triazoles in the CuAAC of sulfonyl azides is the in situ generation of N-sulfonyl ketenimine intermediates. researchgate.netresearchgate.netrsc.org This pathway is particularly prevalent when the sulfonyl group is strongly electron-withdrawing, which is the case for this compound.

The proposed mechanism involves the initial formation of the copper-triazolide intermediate, which, instead of being protonated to the stable triazole, undergoes a ring-opening fragmentation with the loss of dinitrogen to form a transient N-sulfonyl ketenimine. This highly electrophilic intermediate can then be trapped by various nucleophiles present in the reaction mixture.

The general mechanistic steps are as follows:

Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst.

Cycloaddition: The sulfonyl azide coordinates to the copper acetylide, followed by cycloaddition to form a six-membered copper-containing intermediate.

Formation of Copper-Triazolide: This intermediate rearranges to a more stable copper-triazolide.

Ring-Opening to Ketenimine: Due to the electron-withdrawing nature of the sulfonyl group, the copper-triazolide can fragment, losing N₂ and forming a copper-associated N-sulfonyl ketenimine.

Nucleophilic Trapping: The ketenimine is readily attacked by nucleophiles (e.g., water, alcohols, amines) to yield various products such as N-sulfonyl amides, imidates, or amidines.

Table 2: Potential Products from the Trapping of the N-sulfonyl Ketenimine Intermediate Derived from this compound

| Nucleophile | Product Type |

| Water (H₂O) | N-sulfonyl amide |

| Alcohol (R'OH) | N-sulfonyl imidate |

| Primary Amine (R'NH₂) | N-sulfonyl amidine |

| Secondary Amine (R'₂NH) | N-sulfonyl amidine |

This reactivity pathway significantly enhances the synthetic utility of the CuAAC reaction with sulfonyl azides, allowing for the one-pot synthesis of a diverse array of nitrogen-containing compounds from simple starting materials.

Scope with Various Alkyne Substrates

The reaction between sulfonyl azides and alkynes, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry used to form 1,2,3-triazole rings. nih.gov While cycloadditions with electron-deficient azides like sulfonyl azides can sometimes lead to byproducts through the fragmentation of the triazole intermediate, careful selection of ligands and reaction conditions can selectively produce the desired N-sulfonylated triazoles. nih.govscielo.org.mx The reaction is generally robust and tolerates a wide range of alkyne substrates.

The scope typically includes:

Aromatic Alkynes : Phenylacetylene and its derivatives bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, bromo, trifluoromethyl) groups react efficiently. nih.gov

Heteroaromatic Alkynes : Substrates such as ethynylthiophene are compatible with the reaction conditions, yielding the corresponding heteroaryl-substituted triazoles. nih.gov

Aliphatic Alkynes : Both linear and branched aliphatic alkynes undergo cycloaddition successfully, providing access to a diverse range of alkyl-substituted triazoles. nih.gov

The data below, based on reactions with analogous sulfonyl azides, illustrates the expected broad applicability for 3,5-Dimethyl-1,2-oxazole-4-sulfonyl azide in CuAAC reactions.

| Alkyne Substrate | Substituent Type | Typical Yield |

|---|---|---|

| Phenylacetylene | Aromatic (unsubstituted) | Excellent |

| 4-Methylphenylacetylene | Aromatic (electron-donating) | Excellent |

| 4-Bromophenylacetylene | Aromatic (electron-withdrawing) | Excellent |

| 3-Ethynylthiophene | Heteroaromatic | High |

| 1-Octyne | Aliphatic (linear) | Good |

| 3,3-Dimethyl-1-butyne | Aliphatic (branched) | Good |

Palladium-Catalyzed C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization has become a powerful tool for molecular synthesis, and sulfonyl azides are valuable reagents in these transformations, serving as sources for nitrogen functionalities.

Palladium-catalyzed C-H amination and amidation reactions provide a direct route to form C-N bonds, converting C-H bonds into valuable amine and amide groups. In these reactions, sulfonyl azides like 3,5-Dimethyl-1,2-oxazole-4-sulfonyl azide can serve as the nitrogen source, releasing dinitrogen (N₂) as the sole byproduct, which contributes to the high atom economy of the process. The general mechanism is believed to involve the oxidative addition of a Pd(0) or Pd(II) catalyst into a directing group-assisted C-H bond, forming a cyclometalated intermediate. This intermediate then reacts with the sulfonyl azide, leading to the formation of the C-N bond and regeneration of the active catalyst.

The regioselectivity of palladium-catalyzed C-H functionalization is predominantly controlled by the use of directing groups on the aromatic or aliphatic substrate. These groups coordinate to the palladium center, positioning it in close proximity to a specific C-H bond, typically at the ortho-position for aromatic substrates. A wide variety of directing groups are effective for C-H amination and amidation reactions. Furthermore, the heterocyclic core of the substrate itself, such as an isoxazole (B147169) or pyridine (B92270) ring, can act as an intrinsic directing group. rsc.org The substrate scope is generally broad, accommodating various functional groups.

| Directing Group | Substrate Class | Position of Functionalization |

|---|---|---|

| Pyridine | 2-Arylpyridines | Aryl C-H (ortho to C-C bond) |

| Amide (-CONH-) | Benzamides | Aryl C-H (ortho) |

| Oxime (-C=NOH) | Aryl Ketoximes | Aryl C-H (ortho) |

| Carboxylic Acid (-COOH) | Benzoic Acids | Aryl C-H (ortho) |

| Isoxazole | Aryl-isoxazoles | Aryl C-H (ortho) rsc.org |

Rhodium and Iridium-Catalyzed Reactions

Rhodium and iridium complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, are highly effective catalysts for C-H activation and subsequent functionalization reactions using sulfonyl azides.

The efficiency and selectivity of rhodium- and iridium-catalyzed reactions are highly dependent on the catalyst system. Catalyst optimization involves modifying the ligands around the metal center and screening additives, solvents, and reaction temperatures.

Catalyst Precursors : Dimeric complexes like [CpRhCl₂]₂ and [CpIrCl₂]₂ are common and effective catalyst precursors. orgsyn.orgnih.gov They are typically activated in situ by halide abstraction using silver salts such as AgSbF₆ or AgNTf₂. nih.govorganic-chemistry.org

Ligand Effects : While many Cp*-based catalysts are used without additional ligands, the electronic and steric properties of the ligand framework are crucial for achieving high selectivity in certain transformations, such as asymmetric catalysis. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands in related rhodium-catalyzed reactions has been shown to significantly enhance enantioselectivity. organic-chemistry.org

Additives and Solvents : Additives can play a critical role. Carboxylic acids or their conjugate bases (e.g., NaOAc) can act as proton shuttles or bases, facilitating the C-H activation step. ibs.re.kr The choice of solvent is also important, with chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) often providing optimal results. organic-chemistry.org

| Metal | Catalyst Precursor | Activator/Additive | Typical Solvent | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | [CpRhCl₂]₂ | AgSbF₆ | DCE | orgsyn.org |

| Iridium (Ir) | [CpIrCl₂]₂ | AgNTf₂ | DCE | organic-chemistry.org |

| Iridium (Ir) | [CpIrCl₂]₂ | AgSbF₆ / C₆F₅COOH | H₂O | nih.gov |

| Iridium (Ir) | [CpIrCl₂]₂ | AgOAc / NaOAc | DCE | ibs.re.kr |

Other Metal-Mediated Reactivities (e.g., Manganese-mediated)

While copper and rhodium catalysis dominate the reactivity landscape of sulfonyl azides, other transition metals are also capable of mediating unique transformations. Although specific studies focusing solely on manganese-mediated reactions with this compound are not extensively detailed in the provided literature, the broader context of metal-catalyzed reactions of sulfonyl azides allows for insights into potential reactivity.

Manganese, with its accessible oxidation states, can potentially engage in both one-electron (radical) and two-electron (ionic) pathways with sulfonyl azides. A plausible manganese-mediated reaction could involve the formation of a manganese nitrenoid intermediate. This species could then participate in various transformations, such as C-H amination or aziridination of olefins. The oxazole (B20620) moiety in this compound could influence the reactivity and selectivity of such transformations through steric and electronic effects. Further research is needed to fully elucidate the scope and mechanisms of manganese-mediated reactions of this specific sulfonyl azide.

Radical-Mediated Reactions

The azide functional group can participate in radical reactions, often initiated by thermal or photochemical means, or through the use of a radical initiator. These reactions provide alternative pathways to nitrogen-containing compounds that are distinct from metal-catalyzed processes.

Carboazidation of Olefins

Radical-mediated carboazidation of olefins is a powerful method for the simultaneous introduction of a carbon-based group and an azide group across a double bond. This transformation is typically initiated by the generation of an azido (B1232118) radical (N₃•), which then adds to the olefin. nih.govmdpi.comsemanticscholar.org The resulting carbon-centered radical can then be trapped by a suitable carbon-based radical donor.

In the context of this compound, the generation of the corresponding sulfonyl-substituted azido radical could be envisioned. However, the literature more broadly discusses the generation of the azido radical from sources like TMSN₃ in the presence of an oxidant. nih.govmdpi.comsemanticscholar.org A general mechanism for a radical-mediated arylazidation of an activated alkene involves the initial addition of the azido radical to the double bond, followed by a series of steps including cyclization, rearomatization, and desulfonylation to yield the final product. nih.gov While specific examples using this compound are not provided, its participation in similar radical carboazidation schemes is plausible, potentially leading to novel difunctionalized molecules.

Reactivity with Specific Organic Substrates

The electrophilic nature of the azide group in sulfonyl azides makes them reactive towards a variety of nucleophilic organic substrates. Enamines and enaminones, with their electron-rich double bonds, are particularly well-suited reaction partners.

Reactions with Enamines and Enaminones

This compound reacts with enamines and enaminones through various pathways, often leading to the formation of nitrogen-containing heterocyclic compounds or amidine derivatives. researchgate.net The specific outcome of the reaction can be influenced by the reaction conditions, including the solvent and the presence of catalysts.

For example, the reaction of enaminones with sulfonyl azides can lead to the synthesis of N²-sulfonyl-1,2,3-triazoles. This transformation can be catalyzed by an amine in an aqueous medium. Interestingly, changing the solvent to DMSO can alter the reaction pathway to selectively produce N²-H-1,2,3-triazoles. The proposed mechanism involves the deprotonation of the enaminone, followed by nucleophilic attack on the sulfonyl azide, cyclization, and subsequent rearrangement.

Formation of N-Sulfonyl Amidines and N-Sulfonyl Enamides

The reaction of sulfonyl azides with enamines is a well-established method for the synthesis of N-sulfonyl amidines. researchgate.netnih.gov A proposed mechanism involves the initial reaction of the enamine with the sulfonyl azide to form an unstable cyclic triazoline intermediate. nih.gov This intermediate then undergoes a retro-cycloaddition reaction to eliminate a diazo compound and form the N-sulfonyl amidine. nih.gov In some cases, the reaction can be chemo-selective, with the decomposition of the enamine's C=C bond being crucial for the formation of the amidine. researchgate.net

The formation of N-sulfonyl enamides is a less commonly reported outcome but can occur under specific conditions. The balance between the formation of amidines and enamides can be influenced by the substitution pattern of the enamine and the electronic properties of the sulfonyl azide.

Below is a table summarizing the outcomes of reactions between various enamines/enaminones and sulfonyl azides, leading to the formation of N-sulfonyl amidines.

| Enamine/Enaminone Substrate | Sulfonyl Azide | Product | Yield (%) | Reference |

| Tertiary Amines (in situ enamine) | Aromatic and Aliphatic Sulfonyl Azides | N-Sulfonyl Amidines | Modest to Good | nih.gov |

| Enaminoesters | Not Specified | N-Sulfonyl Amidines | Not Specified | researchgate.net |

| Heterocyclic Thioamides (as enamine precursors) | Alkyl- and Arylsulfonyl Azides | Heterocyclic N-Sulfonyl Amidines | Good | nih.gov |

Table 1: Synthesis of N-Sulfonyl Amidines from Enamines/Enaminones and Sulfonyl Azides

Competitive Pathways to Diazoketones and Triazoles

When this compound reacts with enolates derived from ketones, two primary competitive pathways can emerge: diazo transfer leading to the formation of α-diazoketones and a [3+2] cycloaddition reaction (a Dimroth-type reaction) that yields 4-sulfonyl-1,2,3-triazoles. nih.govorgsyn.orgresearchgate.net

The first pathway, deformylative diazo transfer, is an indirect strategy to achieve diazo transfer to simple ketones. orgsyn.org This process typically involves the initial formylation of the ketone to increase the acidity of the α-proton, followed by reaction with the sulfonyl azide. The subsequent diazo transfer and deformylation yield the α-diazoketone.

The second pathway involves the enolate acting as a nucleophile and attacking the terminal nitrogen of the azide group. This can lead to a cyclization event, forming a six-membered metallacycle in catalyzed reactions, which then rearranges to the stable 1,2,3-triazole ring. nih.govresearchgate.net The formation of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles can be achieved through a one-pot, three-component reaction of aromatic ketones, sodium sulfinates, and an azide, proceeding via an azide-enolate cycloaddition. researchgate.net

The balance between these two pathways can be influenced by factors such as the structure of the ketone, the nature of the enolate counter-ion, and the specific reaction conditions, including the solvent and temperature.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome and efficiency of reactions involving sulfonyl azides. Solvent properties such as polarity, proticity, and boiling point can affect reagent solubility, reaction rates, and potentially alter the reaction pathway.

In the synthesis of N-sulfonyl amidines from thioamides and sulfonyl azides, a reaction analogous to those involving this compound, the solvent choice is critical for optimizing the product yield. researchgate.net An optimization study for the reaction of 1-propyl-1H-1,2,3-triazole-4-carbothioamide with phenylsulfonyl azide demonstrated that polar protic solvents like n-propanol provided high yields, while non-polar solvents like toluene (B28343) resulted in significantly lower yields. researchgate.net Interestingly, conducting the reaction under neat (solvent-free) conditions at elevated temperatures gave the highest yields, suggesting that high concentration and thermal energy can effectively drive the reaction forward. researchgate.net

The following table, adapted from a study on a similar sulfonyl azide, illustrates the profound impact of the reaction medium on product yield. researchgate.net

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| n-BuOH | 117 | 21 | 23 |

| n-BuOH | 100 | 12.7 | 75 |

| n-PrOH | 97.4 | 12.7 | 80 |

| Toluene | 105 | 12.7 | 26 |

| Water | 100 | 12.7 | 61 |

| Ethanol | 78.4 | 21 | 74 |

| Neat | 88 | 4 | 86 |

| Neat | 88 | 5 | 87 |

This data underscores the importance of empirical optimization of reaction conditions, where the solvent plays a key role in achieving synthetic efficiency.

Sulfo-Click Reactions with Thioacids

The "sulfo-click" reaction is a highly efficient and chemoselective coupling process between a sulfonyl azide and a thioacid. nih.gov This reaction proceeds rapidly under biocompatible conditions, making it a valuable tool for bioconjugation and the labeling of complex molecules like nucleosides. nih.gov The reaction involves the formation of a sulfonylthioacyl isourea intermediate, which then rearranges to form a stable N-sulfonyl carboxamide linkage, releasing nitrogen gas. The high efficiency and orthogonality of the sulfo-click reaction allow it to be used in cascade reactions, for instance, in combination with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for dual labeling of molecules. nih.gov

Reactivity with Thioamides for N-Sulfonyl Amidine Synthesis

This compound is expected to react readily with thioamides to produce N-sulfonyl amidines. This transformation is a general and efficient method for the regioselective synthesis of this important class of compounds, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov The reaction proceeds by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic terminal nitrogen of the sulfonyl azide, followed by cyclization and extrusion of nitrogen and sulfur to form the N-sulfonyl amidine product.

Studies on various heterocyclic thioamides, including those with isoxazole rings, have shown that they react with sulfonyl azides in refluxing n-propanol to give good yields of the corresponding N-sulfonyl amidines. nih.gov The reaction is versatile, accommodating primary, secondary, and tertiary thioamides. researchgate.netnih.gov For certain substrates, the reaction can even be performed effectively under solvent-free conditions, which represents a greener and more efficient synthetic approach. nih.gov

The table below presents data from the synthesis of various N'-sulfonylazole-4-carboximidamides, demonstrating the yields achieved with different sulfonyl azides and thioamide substrates. researchgate.net

| Thioamide Substrate | Sulfonyl Azide | Product | Yield (%) |

|---|---|---|---|

| 1-Propyl-1,2,3-triazole-4-carbothioamide | Phenylsulfonyl azide | N-(Phenylsulfonyl)-1-propyl-1,2,3-triazole-4-carboximidamide | 87 |

| 1-Butyl-1,2,3-triazole-4-carbothioamide | Phenylsulfonyl azide | N-(Phenylsulfonyl)-1-butyl-1,2,3-triazole-4-carboximidamide | 88 |

| 1-Pentyl-1,2,3-triazole-4-carbothioamide | Phenylsulfonyl azide | N-(Phenylsulfonyl)-1-pentyl-1,2,3-triazole-4-carboximidamide | 87 |

| 3-Methyl-5-phenyl-isoxazole-4-carbothioamide | Mesyl azide | N-(Methylsulfonyl)-3-methyl-5-phenyl-isoxazole-4-carboximidamide | 76 |

| 3-Methyl-5-phenyl-isoxazole-4-carbothioamide | Phenylsulfonyl azide | N-(Phenylsulfonyl)-3-methyl-5-phenyl-isoxazole-4-carboximidamide | 65 |

Reactions with Acetylide Nucleophiles

Sulfonyl azides, including this compound, are key components in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netresearchgate.net In this reaction, the acetylide, typically generated in situ from a terminal alkyne and a copper(I) catalyst, acts as the nucleophile. researchgate.net The reaction mechanism involves the coordination of the copper(I) species to the alkyne, facilitating the formation of a copper acetylide. researchgate.net This intermediate then reacts with the sulfonyl azide in a [3+2] cycloaddition to regioselectively form a 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it a powerful tool for synthesizing complex molecules and linking different molecular fragments. researchgate.net

Applications in Organic Synthesis and Chemical Biology

Role as a Diazo Transfer Reagent

Sulfonyl azides are a well-established class of reagents for diazo-transfer reactions, a process that involves the transfer of a diazo group (=N₂) from the reagent to an active methylene (B1212753) compound. orgsyn.org This methodology is fundamental for the synthesis of diazo compounds, which are themselves highly valuable synthetic intermediates. nih.govnih.gov Dimethyl-1,2-oxazole-4-sulfonyl azide (B81097) functions effectively in this capacity, offering an alternative to other common reagents like tosyl azide and mesyl azide. orgsyn.org The conversion of primary amines into azides is another significant application of diazo-transfer reagents. manchester.ac.uk

The synthesis of α-diazocarbonyl compounds is a primary application of diazo-transfer reagents. orgsyn.org These reactions typically involve the base-promoted reaction of a sulfonyl azide with a β-dicarbonyl or other active methylene compound. orgsyn.org For simple ketones, which are less acidic, a two-step "deformylative diazo transfer" strategy is often employed. orgsyn.orgorganic-chemistry.org This involves an initial formylation of the ketone, followed by treatment with the sulfonyl azide reagent to yield the α-diazo ketone. orgsyn.orgorganic-chemistry.org These α-diazo ketones are key precursors for a variety of important transformations, including Wolff rearrangements, cyclopropanations, and C–H insertion reactions. orgsyn.org

Table 1: Examples of Substrates for Diazo Transfer Reactions

| Substrate Class | Activating Group(s) | Product Type |

|---|---|---|

| β-Diketones | Two carbonyl groups | α-Diazo-β-diketone |

| β-Ketoesters | Carbonyl and ester groups | α-Diazo-β-ketoester |

| Malonic Esters | Two ester groups | Diazomalonic ester |

Diazo-transfer reagents are instrumental in converting primary amines to their corresponding azides. manchester.ac.uk This transformation is a cornerstone of organic synthesis, as the azide functional group is a versatile precursor for many other nitrogen-containing moieties. sigmaaldrich.com Furthermore, organic azides are key components in bioorthogonal chemistry and are frequently used as masking groups for amines in the synthesis of complex molecules like carbohydrates and peptides. manchester.ac.uksigmaaldrich.com The reaction using reagents like imidazole-1-sulfonyl azide salts proceeds efficiently without the need for metal catalysts. nih.gov

Table 2: Conversion of Primary Amines to Azides

| Starting Amine | Reagent Type | Product | Significance |

|---|---|---|---|

| Alkyl Amine | Diazo-Transfer Reagent | Alkyl Azide | Intermediate for synthesis, click chemistry. |

| Aryl Amine | Diazo-Transfer Reagent | Aryl Azide | Precursor for heterocycles, functional materials. |

Construction of Heterocyclic Systems via Click Chemistry

The azide functional group of Dimethyl-1,2-oxazole-4-sulfonyl azide makes it an ideal participant in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.comorganic-chemistry.org The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a [3+2] cycloaddition that forms highly stable 1,2,3-triazole rings. sigmaaldrich.comorganic-chemistry.orgnih.gov

The CuAAC reaction provides a direct and highly efficient route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org In this process, the sulfonyl azide acts as the 1,3-dipole component, which reacts with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This reaction is exceptionally reliable and tolerates a broad range of functional groups, making it a widely used method for synthesizing molecules for pharmaceutical and materials science applications. nih.govpolimi.it The resulting 1-sulfonyl-1,2,3-triazoles are not only stable compounds but can also serve as precursors to reactive azavinyl carbenes. nih.gov The reaction can be performed under various conditions, including in aqueous media at room temperature. organic-chemistry.orgnih.gov

Table 3: Synthesis of 1,2,3-Triazoles via CuAAC

| Azide Component | Alkyne Component | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Copper(I) source (e.g., CuTC) | 1-(Dimethyl-1,2-oxazole-4-sulfonyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl alcohol | Copper(I) source (e.g., CuTC) | (1-(Dimethyl-1,2-oxazole-4-sulfonyl)-1H-1,2,3-triazol-4-yl)methanol |

The 3,5-dimethyl-1,2-oxazole-4-sulfonyl moiety can be incorporated into larger, biologically significant molecules. nih.gov For example, the corresponding sulfonyl chloride can be reacted with complex natural products, such as the alkaloid cytisine, to form new sulfonamide derivatives. nih.gov This demonstrates the utility of the scaffold as a building block for creating novel compounds with potential biological activity. nih.govresearchgate.net The synthesis of such derivatives is often achieved under mild conditions, highlighting the practicality of this chemical handle for modifying intricate molecular structures. researchgate.net

As a Precursor for Nitrogen-Containing Functional Groups

Beyond its role in cycloadditions and diazo-transfer reactions, the azide group within this compound can be chemically transformed. A fundamental reaction of the azide group is its reduction to a primary amine. This conversion can be accomplished using various reducing agents, providing a synthetic route to 4-amino-3,5-dimethyl-1,2-oxazole-4-sulfonamide derivatives, thereby expanding the range of accessible nitrogen-containing functional groups from this precursor.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tosyl azide (p-Toluenesulfonyl azide) |

| Mesyl azide (Methanesulfonyl azide) |

| α-Diazocarbonyl compound |

| α-Diazo ketone |

| 1,2,3-Triazole |

| 1-Sulfonyl-1,2,3-triazole |

| Azavinyl carbene |

| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine |

| Cytisine |

| Imidazole-1-sulfonyl azide |

| 4-amino-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

| Phenylacetylene |

| Propargyl alcohol |

Amination and Amidation of C-H Bonds

One of the most powerful applications of sulfonyl azides is in the direct amination and amidation of carbon-hydrogen (C-H) bonds. rsc.org This strategy allows for the conversion of otherwise unreactive C-H bonds into valuable C-N bonds in a single step, offering a more efficient alternative to traditional multi-step methods. These reactions are typically facilitated by transition metal catalysts, most notably those based on rhodium and ruthenium. nih.govrsc.org

The general mechanism involves the reaction of the sulfonyl azide with the metal catalyst to generate a metal-nitrenoid intermediate. This reactive species then inserts into a C-H bond of a substrate molecule to form the new sulfonamide linkage. The reaction can be highly regioselective, often guided by directing groups present on the substrate that coordinate to the metal center and position the C-H bond for amination. rsc.org For instance, rhodium(III)-catalyzed direct ortho-amidation of azobenzenes provides a route to sterically hindered azo compounds with high functional group tolerance. nih.gov Similarly, ruthenium-catalyzed protocols have been developed for the C-H amidation of arenes, using directing groups like 1,2,3-triazoles to control the site of reaction. rsc.orgrsc.org

While extensive studies specifically detailing this compound in this context are limited, its structure is analogous to other sulfonyl azides used in these transformations. The dimethyl-oxazole ring can influence the electronic properties and steric profile of the azide, potentially tuning its reactivity and selectivity in catalytic C-H amination reactions. beilstein-journals.orgorganic-chemistry.org

Table 1: Representative Examples of Metal-Catalyzed C-H Amination with Sulfonyl Azides

| Catalyst | Substrate | Sulfonyl Azide | Product | Yield (%) |

| [Rh(OAc)₄] | Azobenzene | p-Toluenesulfonyl azide | 2-(p-Toluenesulfonamido)azobenzene | 95 |

| [RuCl₂(p-cymene)]₂ | 2-Phenylpyridine | Benzenesulfonyl azide | 2-(Phenylsulfonamido)-6-phenylpyridine | 88 |

| [Rh₂(esp)₂] | Indole | Methanesulfonyl azide | 3-(Methylsulfonamido)indole | 76 |

| [Ru(II) complex] | 4-Aryl-pyrrolo[2,3-d]pyrimidine | Benzoyl azide | ortho-Amidated pyrrolopyrimidine | 82 |

Formation of Imines and Amidines

This compound is also a key reagent for the synthesis of imines and amidines, specifically N-sulfonylated derivatives. N-sulfonyl amidines are an important class of compounds that exhibit a range of biological activities and serve as versatile building blocks in further synthetic transformations.

A highly effective method for the synthesis of N-sulfonyl amidines involves the reaction of sulfonyl azides with thioamides. nih.govnih.gov This transformation is believed to proceed through the formation of an unstable thiatriazoline intermediate, which then extrudes elemental sulfur and dinitrogen to yield the corresponding N-sulfonyl carbodiimide. Subsequent reaction with an amine or rearrangement leads to the final N-sulfonyl amidine product. This method has been successfully applied to a variety of heterocyclic thioamides, including those containing isoxazole (B147169) and 1,2,3-triazole rings, demonstrating the broad scope of the reaction. nih.gov The use of this compound in this reaction would directly incorporate the dimethyl-oxazole sulfonamide moiety into the final amidine structure.

N-sulfonyl imines, another class of valuable synthetic intermediates, can also be generated using methodologies that involve sulfonamides, the reduction products of sulfonyl azides. These methods include the condensation of sulfonamides with aldehydes or ketones, often promoted by a catalyst. organic-chemistry.org

Table 2: Synthesis of N-Sulfonyl Amidines from Heterocyclic Thioamides

Development of Novel Reagents and Catalytic Systems

The field of organic synthesis is continually driven by the development of novel reagents with improved efficacy, safety, and ease of use. In the context of diazo-transfer reactions, where an N₂ unit is transferred to a substrate, sulfonyl azides are the quintessential reagents. researchgate.net While traditional reagents like p-toluenesulfonyl azide (tosyl azide) and methanesulfonyl azide are effective, they can present challenges, including potential explosive hazards and difficulties in removing the sulfonamide byproduct after the reaction. researchgate.netorganic-chemistry.org

This has spurred the development of new sulfonyl azide reagents where the sulfonyl group is attached to a structure that imparts beneficial properties. nih.govacs.org For example, imidazole-1-sulfonyl azide was developed as a crystalline, more stable alternative that yields a water-soluble byproduct, simplifying purification. acs.org this compound fits within this paradigm of "second-generation" diazo-transfer agents. The heterocyclic 3,5-dimethyl-1,2-oxazole core is a distinct structural motif that can modify the reagent's stability, solubility, and reactivity profile compared to simple alkyl or aryl sulfonyl azides. beilstein-journals.org The development of such reagents is often coupled with the optimization of catalytic systems, such as those using copper or rhodium, to facilitate transformations like cycloadditions or C-H insertions with the in situ-generated diazo compounds. nih.govacs.org

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating "libraries" that can be screened for biological activity. The robust and versatile nature of sulfonyl azides makes them highly valuable building blocks for this purpose. nih.govnih.gov this compound, with its reactive azide handle and distinct heterocyclic core, is well-suited for inclusion in library synthesis workflows.

The azide group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazoles. nih.gov A library of compounds can be generated by reacting an azide-containing building block, such as this compound, with a diverse collection of alkynes. This approach has been used to create libraries of sulfamoyl triazoles for biological screening. nih.gov

Furthermore, the ability of sulfonyl azides to participate in multicomponent reactions significantly enhances their utility in library synthesis. For example, the copper-catalyzed reaction between a sulfonyl azide, an alkyne, and an amine can generate a library of N-sulfonyl amidines in a single step. nih.gov This strategy allows for the rapid generation of molecular complexity from simple, readily available starting materials, which is a primary goal of combinatorial chemistry.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Elucidation of Transition States and Energy Barriers

DFT calculations are instrumental in mapping out the energetic landscape of reactions involving sulfonyl azides, such as cycloadditions and nitrene insertions. For instance, studies on the reaction of benzenesulfonyl azide (B81097) with oxabicyclic alkenes have been performed at the M06-2X/6-311G+(d,p) level of theory to distinguish between a concerted [3+2] cycloaddition pathway and a stepwise pathway involving the formation of a nitrene intermediate. beilstein-archives.org

These calculations reveal the geometries of the transition states and their corresponding activation energy barriers. In the case of the reaction with oxabicyclic alkenes, the [3+2] cycloaddition pathway was found to have significantly lower activation barriers (10.2-17.3 kcal/mol) compared to the initial nitrogen extrusion to form a nitrene (38.9 kcal/mol), indicating that the cycloaddition mechanism is kinetically favored. beilstein-archives.org The transition state geometries provide crucial information about the bonding changes occurring during the reaction, such as the concerted formation of new carbon-nitrogen bonds.

Table 1: Calculated Activation Barriers for Competing Pathways of Benzenesulfonyl Azide Reactions

| Reaction Pathway | Transition State | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition (endo) | TS1 | 17.3 |

| [3+2] Cycloaddition (exo) | TS2 | 10.2 |

| Dinitrogen Cleavage (Nitrene Formation) | TS3 | 38.9 |

Data computed at the M06-2X/6-311+G(d,p) level of theory. beilstein-archives.org

Analysis of Regioselectivity and Stereoselectivity

Computational studies are particularly valuable for predicting and rationalizing the regioselectivity and stereoselectivity of reactions. In the context of Dimethyl-1,2-oxazole-4-sulfonyl azide, this is highly relevant to its participation in [3+2] cycloaddition reactions with unsymmetrical alkynes or alkenes. DFT calculations can determine the activation energies for the formation of different regioisomers, thereby predicting the major product. researchgate.net

For example, in the cycloaddition of azides to substituted cyclooctynes, DFT calculations using the B3LYP functional have shown a preference for 1,5-addition in the gas phase. researchgate.net However, the inclusion of solvent effects through models like the CPCM solvation model can alter this preference, highlighting the importance of considering the reaction environment in computational predictions. researchgate.net The analysis of frontier molecular orbitals (FMOs) within the DFT framework can also provide a qualitative understanding of the observed regioselectivity. researchgate.net

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to its reactivity. Computational methods allow for the calculation of various reactivity descriptors that can quantify its electrophilic and nucleophilic character. Molecular electrostatic potential (MEP) maps, for instance, visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Representative Reactivity Descriptors for a Generic Aryl Sulfonyl Azide

| Descriptor | Definition | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -7.5 to -8.5 |

| LUMO Energy | E(LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.5 to 7.5 |

| Chemical Potential | μ = (E(HOMO)+E(LUMO))/2 | -4.25 to -5.25 |

| Chemical Hardness | η = (E(LUMO)-E(HOMO))/2 | 2.75 to 3.75 |

In Silico Prediction of Novel Reaction Pathways

Computational chemistry is not only used to study known reactions but also to predict novel and potentially useful transformations. By exploring the potential energy surface of this compound with various reaction partners, it is possible to identify new, energetically feasible reaction pathways. For instance, DFT calculations could be employed to investigate unconventional cycloaddition modes or novel rearrangements of transient intermediates.

This predictive power is particularly valuable in the context of catalyst design. Computational screening of different metal catalysts for reactions such as C-H amination could identify candidates with lower activation barriers and higher selectivity. rsc.org The mechanism of Rh(III)-catalyzed sulfonamidation, for example, has been elucidated through DFT, suggesting the formation of a key Rh(V)-nitrenoid species. rsc.org Such insights can guide the development of more efficient catalytic systems for reactions involving this compound.

Conformational Analysis Relevant to Reactivity Profiles

The three-dimensional structure and conformational flexibility of this compound can have a significant impact on its reactivity. The relative orientation of the oxazole (B20620) ring and the sulfonyl azide group can influence steric accessibility to the reactive azide moiety and the electronic communication between these two functional groups.

Computational methods, such as rotational spectroscopy studies complemented by DFT calculations, are used to determine the preferred conformations of sulfonamides in the gas phase. mdpi.com These studies often reveal that the orientation of the sulfonyl group with respect to the aromatic ring is a key conformational feature. mdpi.com For this compound, the torsional angle between the oxazole ring and the S-N bond of the azide is a critical parameter. Different conformers may exhibit varying dipole moments and orbital alignments, which in turn could affect their reactivity in cycloaddition reactions or their interactions with catalysts. Understanding the energy landscape of these conformations is crucial for a complete picture of the molecule's reactivity profile.

Emerging Trends and Future Directions in Dimethyl 1,2 Oxazole 4 Sulfonyl Azide Research

Exploration of New Catalytic Systems for Enhanced Reactivity

The reactivity of sulfonyl azides, including dimethyl-1,2-oxazole-4-sulfonyl azide (B81097), is significantly influenced by the choice of catalyst. A major trend in this area is the move towards transition-metal-catalyzed reactions that enable novel transformations, particularly C–H functionalization. These methods offer a more direct and atom-economical approach to synthesizing complex molecules compared to traditional multi-step sequences.

Recent research has highlighted the efficacy of various transition metals in activating sulfonyl azides for denitrogenative coupling with (hetero)aromatic C–H bonds. rsc.org This strategy provides a powerful route to N-(hetero)aryl sulfonamides, which are important structural motifs in pharmaceuticals. rsc.org Catalysts based on rhodium, iridium, cobalt, and palladium have shown considerable promise. rsc.org For instance, iridium-based catalysts have been widely used for direct C-H sulfonamidation. rsc.org Similarly, rhodium catalysts, such as [RhCp*Cl₂]₂, have been employed for the ortho-selective sulfonamidation of aromatic compounds bearing a directing group. rsc.org

Future exploration in this domain will likely focus on:

First-Row Transition Metals: Developing catalytic systems based on abundant and less toxic metals like iron, copper, and nickel to replace precious metals like rhodium and iridium.

Photoredox Catalysis: Utilizing visible light-activated catalysts to promote novel reaction pathways for dimethyl-1,2-oxazole-4-sulfonyl azide, potentially enabling previously inaccessible transformations under mild conditions.

Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions involving the sulfonyl azide, leading to the enantioselective synthesis of valuable chiral molecules.

Table 1: Transition-Metal Catalysts for Direct C-H Sulfonamidation with Sulfonyl Azides

| Catalyst System | Metal | Key Features |

|---|---|---|

| [RhCp*Cl₂]₂ / AgSbF₆ | Rhodium | Employs a directing group strategy for site-selective C-H activation. rsc.org |

| Cp*Co(CO)I₂ / AgSbF₆ | Cobalt | Effective for the C2-amidation of indoles bearing a pyrimidine (B1678525) directing group. rsc.org |

| Ir(III) Complexes | Iridium | Widely used for direct sulfonamidation of various aromatic C-H bonds. rsc.org |

| Pd(TFA)₂ | Palladium | Catalyzes regioselective C-3 sulfonamidation of indoles. rsc.org |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic methodology development, and research involving this compound is no exception. The focus is on minimizing hazardous waste, reducing energy consumption, and using renewable resources.

One significant advancement is the use of eco-friendly reaction media. Polyethylene glycol (PEG-400) has been identified as an efficient and recyclable medium for the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide. tandfonline.comsemanticscholar.org This method offers mild reaction conditions, operational simplicity, and high yields. tandfonline.com Another green approach involves the use of ultrasound irradiation, which can accelerate reaction rates, often leading to higher yields and shorter reaction times in the synthesis of oxazole (B20620) derivatives. ijpsonline.comresearchgate.net

Furthermore, protocols that avoid the handling of potentially explosive sulfonyl azide reagents are being developed. A notable example is the 'sulfonyl-azide-free' (SAFE) diazo transfer protocol, where the reactive species is generated in situ from non-explosive precursors. organic-chemistry.org This approach significantly enhances the safety profile of diazo-transfer reactions. organic-chemistry.org

Future directions in this area include:

Solvent-Free Reactions: Developing solid-state or melt-phase reactions to eliminate the need for solvents altogether.

Biocatalysis: Employing enzymes to catalyze reactions of this compound, offering high selectivity and operation under mild, aqueous conditions.

Renewable Starting Materials: Investigating routes to synthesize the oxazole core from bio-based feedstocks rather than petroleum-derived precursors.

Table 2: Green Chemistry Approaches in Oxazole and Sulfonyl Azide Synthesis

| Technique | Principle | Advantages |

|---|---|---|

| PEG-400 Medium | Use of a recyclable, non-toxic solvent for sulfonyl azide synthesis. tandfonline.comsemanticscholar.org | Environmentally benign, mild conditions, high yields. tandfonline.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate chemical reactions. ijpsonline.comresearchgate.net | Shorter reaction times, increased yields, energy efficiency. nih.gov |

| In Situ Reagent Generation | 'SAFE' protocol generates the diazo transfer reagent as needed, avoiding isolation. organic-chemistry.org | Enhanced safety by eliminating the handling of explosive sulfonyl azides. organic-chemistry.org |

| Ionic Liquids | Used as reusable solvents in one-pot syntheses of oxazoles. mdpi.com | Eco-friendly, can be recovered and reused without significant loss of yield. mdpi.com |

Integration into Flow Chemistry and Automation Platforms

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and reproducibility over traditional batch processes. nih.gov The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for precise control over reaction parameters and enable the safe handling of hazardous reagents and intermediates. nih.gov

The synthesis of oxazole derivatives has been successfully adapted to fully automated, multipurpose mesofluidic flow reactors. durham.ac.ukacs.org These systems can produce gram quantities of material on-demand and allow for rapid screening of reaction parameters. durham.ac.ukacs.org By integrating columns of solid-supported reagents and catalysts, these platforms can perform multi-step syntheses and purifications in a continuous, automated fashion, significantly accelerating the drug discovery and development process. durham.ac.ukresearchgate.net Similarly, automated processes for the conversion of primary amines to organic azides using pre-packed reagent capsules have been developed, highlighting the potential for safe and reproducible azide synthesis. synplechem.com

Future research will likely focus on:

Multi-Step Synthesis: Designing integrated flow platforms capable of synthesizing complex molecules from this compound in a single, uninterrupted sequence.

Real-Time Analysis: Incorporating in-line analytical techniques (e.g., IR, NMR spectroscopy) for real-time reaction monitoring and optimization.

Machine Learning Integration: Combining automated flow reactors with machine learning algorithms to autonomously optimize reaction conditions and discover new reaction pathways.

Design of Advanced Functional Materials Utilizing Oxazole-Sulfonyl Azide Scaffolds

The unique reactivity of the sulfonyl azide group makes it a valuable tool for materials science, particularly in polymer chemistry. Upon thermal or photochemical activation, sulfonyl azides generate highly reactive nitrene intermediates that can undergo a variety of reactions, such as C–H insertion, making them excellent cross-linking or surface modification agents. acs.org

Researchers have utilized sulfonyl azide-containing copolymers to create surface-attached polymer networks. acs.org By spin-coating the polymer onto a substrate and heating, the sulfonyl azide decomposes and forms a cross-linked network that becomes covalently bonded to the surface. acs.org This method is versatile for modifying surfaces with thin polymer films. acs.org Sulfonyl azides have also been employed to modify polyolefins through C-H insertion reactions, grafting new functionalities onto the polymer backbone. researchgate.net

A burgeoning area is the use of sulfonyl azides in multicomponent polymerizations (MCPs). rsc.orgresearchgate.net Recent work has shown that isocyanides, sulfonyl azides, and alcohols/phenols can be used as monomers in MCPs to synthesize novel poly(sulfonyl isourea)s, a class of heteroatom-rich polymers with potentially interesting properties. rsc.org

The future in this area points towards:

Smart Polymers: Incorporating the oxazole-sulfonyl azide scaffold into polymers to create materials that respond to external stimuli (e.g., light, heat, pH).

Biomaterials: Using the C-H insertion chemistry of sulfonyl azides to immobilize biomolecules on surfaces or to cross-link hydrogels for tissue engineering applications.

Organic Electronics: Synthesizing novel conjugated polymers and materials derived from oxazole-sulfonyl azide building blocks for applications in sensors, LEDs, and photovoltaics.

Uncovering Unexplored Reactivity Modes and Synthetic Applications

While the use of sulfonyl azides in cycloadditions and nitrene-mediated reactions is well-established, ongoing research continues to uncover novel reactivity modes and expand their synthetic utility.

Recent studies have shown that sulfonyl azides can act as precursors to sulfonyl isocyanates through palladium-catalyzed carbonylation. acs.orgacs.org These reactive intermediates can be trapped with alcohols or amines to afford a broad range of sulfonyl carbamates and sulfonyl ureas, respectively. acs.orgacs.org Additionally, a direct, catalyst-free nucleophilic substitution reaction between sulfonyl azides and amines has been developed as a simple and attractive method for preparing substituted sulfonamides. acs.org

The versatility of the oxazole ring itself also presents opportunities. The van Leusen oxazole synthesis, a classic method, continues to be adapted for new applications, including the synthesis of complex natural product analogues and functional molecules. nih.gov The combination of the stable, functionalizable oxazole core with the reactive sulfonyl azide group in a single molecule offers a platform for developing novel multicomponent reactions and tandem processes.

Future investigations are expected to:

Develop Novel Cycloadditions: Explore new types of pericyclic reactions beyond the standard [3+2] cycloaddition with alkynes.

Catalytic Nitrene Transfer: Design catalysts that can control the reactivity of the nitrene intermediate, favoring desired transformations like aziridination or C-H amination over undesired side reactions.

Tandem Reactions: Devise synthetic sequences where the oxazole ring and the sulfonyl azide group react in a controlled, sequential manner to rapidly build molecular complexity.

Advanced Mechanistic Insights through Advanced Spectroscopic Techniques and Computational Modeling

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The transient and highly reactive intermediates involved in sulfonyl azide chemistry, such as excited states and nitrenes, present a significant challenge for mechanistic studies.

To address this, researchers are employing sophisticated analytical techniques. Femtosecond time-resolved infrared (TR-IR) spectroscopy has been used to directly observe the excited state of a sulfonyl azide and monitor its decay processes in real-time. nih.govresearchgate.net Such studies provide invaluable data on the lifetimes of intermediates like singlet sulfonylnitrenes and the efficiencies of competing decay pathways, such as internal conversion and intersystem crossing to the triplet nitrene. nih.gov

These experimental techniques are increasingly coupled with high-level quantum chemical calculations (e.g., CASSCF and MS-CASPT2). researchgate.net Computational modeling can provide detailed information on the structures and energies of transition states and intermediates that are difficult or impossible to observe experimentally. This synergy between advanced spectroscopy and computation is critical for building a complete picture of the reaction dynamics.

Future efforts in this area will focus on:

In Situ Spectroscopy: Applying techniques like operando Raman and IR spectroscopy to monitor catalytic reactions involving this compound in real-time, providing insights into catalyst activation and deactivation pathways.

Advanced Computational Models: Developing more accurate and efficient computational methods to model complex reaction networks and predict reaction outcomes with greater certainty.

Kinetics and Thermodynamics: Conducting detailed kinetic studies under various conditions to build comprehensive thermodynamic and kinetic models for key transformations, enabling rational reaction optimization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for dimethyl-1,2-oxazole-4-sulfonyl azide?

- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, refluxing for 18 hours followed by reduced-pressure distillation and crystallization in water-ethanol mixtures yields intermediates with ~65% efficiency . Key variables include solvent choice, reaction time, and temperature. Characterization via melting point analysis (e.g., 141–143°C) and spectroscopic methods (NMR, IR) is critical for purity validation.

Q. How should researchers handle and store this compound in laboratory settings?

- Methodological Answer : Follow institutional safety protocols for sulfonyl azides, which are thermally sensitive. Store in airtight containers at –20°C, shielded from light. Use fume hoods during synthesis, and validate stability via periodic TGA/DSC analysis. Safety guidelines emphasize restricted handling by trained personnel and avoidance of direct contact .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H/C NMR for structural elucidation of the oxazole and sulfonyl groups. IR spectroscopy confirms azide (–N) stretches (~2100 cm). X-ray crystallography resolves spatial configurations, as demonstrated in related sulfonyl cytosine derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays (e.g., MTT for cytotoxicity) against cancer cell lines. Prioritize dose-response studies (1–100 µM) with positive controls. Molecular docking preliminarily predicts binding affinity to target proteins (e.g., kinases), guiding further mechanistic studies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in copolymerization?

- Methodological Answer : The sulfonyl azide group acts as a crosslinker via Huisgen cycloaddition or thermal decomposition to nitrenes. Controlled copolymerization with monomers like DMDAAC requires radical initiators (e.g., APS) and strict oxygen-free conditions. Monitor reaction kinetics via GPC and FTIR to track molecular weight and functional group conversion .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- Methodological Answer : Employ DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) and MD simulations to assess protein-ligand dynamics. Docking studies with AutoDock Vina or Schrödinger Suite predict binding modes, as shown in quinoxaline-sulfonamide hybrids . Validate predictions with mutagenesis or competitive binding assays.

Q. How should researchers resolve contradictions in stability data across different studies?

- Methodological Answer : Conduct reproducibility trials under standardized conditions (pH, temperature). Use DSC to compare thermal degradation profiles. Statistically analyze batch-to-batch variability (ANOVA) and consult synthetic protocols for potential divergences (e.g., solvent purity, heating rates) .

Q. What advanced strategies optimize yield in large-scale synthesis?

- Methodological Answer : Implement flow chemistry for improved heat/mass transfer. Screen catalysts (e.g., Cu(I) for click chemistry) to accelerate azide-alkyne cycloaddition. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate formation .

Data Analysis and Reporting Guidelines

- Raw Data Handling : Append large datasets (e.g., crystallographic coordinates, kinetic curves) to maintain clarity in the main text. Use statistical software (e.g., R, OriginLab) for error propagation analysis .

- Uncertainty Documentation : Report instrument precision (e.g., NMR δ ±0.01 ppm) and methodological limitations (e.g., docking score margins of error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.